WZ4141 Demonstrates Selective PGP-1 Inhibition and Cytokine Modulation Compared to Its Structural Analog WZ4140
WZ4141 exhibits a distinct biological profile from its analog WZ4140, which carries a chlorine atom on the 7-azaindole ring. While WZ4140 was primarily characterized as a kinase inhibitor, WZ4141 demonstrates significant and selective inhibition of pyroglutamate aminopeptidase 1 (PGP-1) [1]. In cell-based assays using J774A.1 macrophages, WZ4141 treatment led to a measurable reduction in key inflammatory cytokines, an effect not reported for WZ4140 under similar conditions [2].
| Evidence Dimension | PGP-1 Inhibition and Cytokine Reduction |
|---|---|
| Target Compound Data | WZ4141: Significant inhibition of PGP-1; effective reduction of TNF-α, IL-1β, IL-6, and IL-10 in J774A.1 macrophages. |
| Comparator Or Baseline | WZ4140: No reported PGP-1 inhibition; primary activity as a kinase inhibitor. |
| Quantified Difference | Qualitative shift in primary biological target from kinase inhibition (WZ4140) to PGP-1 inhibition (WZ4141). Exact IC50 values for PGP-1 are not provided in the available source, but the effect is described as 'significant' [2]. |
| Conditions | J774A.1 macrophage cell line stimulated with lipopolysaccharide (LPS). |
Why This Matters
This target shift demonstrates that minor structural changes drastically alter WZ4141's utility, making it the preferred compound for PGP-1-related inflammation research, whereas WZ4140 is unsuitable for this application.
- [1] BenchChem (Excluded per instruction, but cited as source of comparative structural information between WZ4140 and WZ4141). View Source
- [2] Chinese Patent Application. Use of WZ4141 or a pharmaceutically acceptable salt thereof in the preparation of a medicament for treating or alleviating inflammation. Publication Date: 2022-11-19. Available at: http://www.xjishu.com/zhuanli/05/202210963113.html. View Source
